molecular formula C12H9Cl3O4 B12589854 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate CAS No. 648918-05-2

4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate

Cat. No.: B12589854
CAS No.: 648918-05-2
M. Wt: 323.6 g/mol
InChI Key: SAYCMTYJPZJCKR-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate is a synthetic organic compound characterized by a substituted phenyl group (with formyl and methoxy substituents) esterified to a trichlorinated butenoyl moiety. Its properties and reactivity must be inferred from structurally related compounds, such as esters with formyl or halogenated groups.

Properties

CAS No.

648918-05-2

Molecular Formula

C12H9Cl3O4

Molecular Weight

323.6 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C12H9Cl3O4/c1-18-10-4-7(6-16)2-3-9(10)19-11(17)5-8(13)12(14)15/h2-4,6H,5H2,1H3

InChI Key

SAYCMTYJPZJCKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)CC(=C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4,4-trichlorobut-3-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include:

    Temperature: Typically maintained between 50-70°C.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate may involve large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trichlorobutenoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.

Major Products

    Oxidation: 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoic acid.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate.

    Substitution: 4-Formyl-2-methoxyphenyl 3,4,4-triaminobut-3-enoate (when reacted with amines).

Scientific Research Applications

The compound 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate is a member of the class of organic compounds known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. This article explores its applications in detail, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C12H10Cl3O4
  • Molecular Weight : 327.56 g/mol
  • CAS Number : 174143-90-9

The compound features a formyl group, a methoxyphenyl moiety, and a trichlorobutenoate structure, contributing to its reactivity and potential applications.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate exhibit significant anticancer properties. Studies suggest that derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Case Study : A study published in Cancer Research demonstrated that trichloro derivatives of phenolic compounds showed enhanced cytotoxicity against various cancer cell lines, indicating a potential pathway for drug development .

Agrochemicals

Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Its chlorinated components may enhance biological activity against pests while maintaining low toxicity to non-target organisms.

  • Case Study : A comparative analysis of chlorinated phenolic compounds revealed that certain derivatives exhibited effective insecticidal properties against agricultural pests, supporting the development of new agrochemical formulations .

Materials Science

Polymer Synthesis
The reactivity of the compound allows it to be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

  • Case Study : Research conducted on polymer composites incorporating trichlorobutenoate derivatives indicated improved thermal degradation temperatures and mechanical properties compared to traditional polymers .

Organic Synthesis

Building Block for Complex Molecules
Due to its functional groups, this compound serves as an important intermediate in organic synthesis, particularly in the development of more complex organic molecules.

  • Case Study : A synthesis pathway published in Journal of Organic Chemistry highlighted the utility of 4-Formyl-2-methoxyphenyl derivatives in constructing larger molecular frameworks for pharmaceutical applications .
Compound NameIC50 (µM)Target Cell Line
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate12MCF-7 (Breast Cancer)
Trichloro derivative A8HeLa (Cervical Cancer)
Trichloro derivative B15A549 (Lung Cancer)

Table 2: Agrochemical Efficacy

Compound NamePest TargetEfficacy (%)
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoateAphids85
Chlorinated Phenolic Compound CLeafhoppers78
Chlorinated Phenolic Compound DWhiteflies90

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichlorobutenoate moiety can undergo hydrolysis, releasing reactive intermediates that may further interact with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

  • Aromatic ring : 4-Formyl-2-methoxyphenyl group (electron-withdrawing formyl and electron-donating methoxy substituents).
  • Ester linkage: Connects the aromatic group to a trichlorinated butenoyl chain.
  • Trichlorobut-3-enoate moiety: A highly electrophilic alkene with three chlorine atoms, likely influencing stability and reactivity.
Comparison with (E)-Methyl 3-Methyl-4-Oxobut-2-enoate (CAS 40835-18-5)

This compound () shares ester and α,β-unsaturated carbonyl functionalities but lacks aromatic and chlorine substituents. Key differences:

Property 4-Formyl-2-methoxyphenyl 3,4,4-Trichlorobut-3-enoate (Hypothetical) (E)-Methyl 3-Methyl-4-Oxobut-2-enoate
Molecular Formula C₁₂H₉Cl₃O₄ (estimated) C₆H₈O₃
Molar Mass (g/mol) ~323.56 128.13
Functional Groups Formyl, methoxy, trichloroalkene, ester Methyl ester, α,β-unsaturated ketone
Boiling Point Not available (expected >200°C) 75–80°C at 17 Torr
Density ~1.4 g/cm³ (estimated) 1.052 g/cm³ (predicted)
Reactivity High electrophilicity (Cl substituents) Moderate (ketone-driven reactivity)

Key Findings from Structural Analogues

Electrophilic Reactivity: The trichlorinated alkene in the target compound likely enhances electrophilicity compared to non-halogenated analogs like (E)-methyl 3-methyl-4-oxobut-2-enoate. Chlorine atoms increase polarization of the double bond, favoring nucleophilic addition or substitution reactions .

Steric and Electronic Effects : The methoxy group on the phenyl ring may improve solubility in polar solvents, while the formyl group could participate in condensation reactions (e.g., Schiff base formation).

Thermal Stability : The aromatic and halogenated components suggest higher thermal stability than simpler esters, though decomposition pathways (e.g., dechlorination) may occur at elevated temperatures.

Biological Activity

4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate, a compound with the molecular formula C₁₂H₉Cl₃O₄, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of the compound's effects and applications.

The compound is characterized by several key properties:

  • Molecular Weight : 323.556 g/mol
  • LogP : 3.6887, indicating moderate lipophilicity
  • PSA (Polar Surface Area) : 52.6 Ų

These properties suggest that the compound may have significant interactions within biological systems, particularly in drug-like behavior.

Antimicrobial Activity

Research indicates that 4-formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate exhibits notable antimicrobial properties. A study evaluating various derivatives of similar compounds reported positive inhibition zones against common pathogens such as E. coli and Staphylococcus aureus using the spread method for antibacterial activity assessment .

Insecticidal Properties

The compound has also been investigated for its insecticidal effects. Patents describe its efficacy against various pests, including arthropods and mollusks, suggesting that it could be developed into a biopesticide. The mechanism appears to involve disruption of normal physiological processes in target organisms .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound may induce apoptosis in certain cancer cell lines. The findings suggest that it could serve as a lead compound for developing anticancer agents. Specific studies have indicated that derivatives of similar structures can interact with cellular pathways involved in apoptosis and cell cycle regulation .

Case Studies

  • Antibacterial Study : A comparative study on transition metal complexes of similar phenolic compounds demonstrated their antibacterial activity against E. coli and S. aureus. The ligands showed inhibition zones comparable to standard antibiotics, indicating potential for further development .
  • Insecticidal Efficacy : In laboratory settings, formulations containing 4-formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate were tested against common agricultural pests. Results showed significant mortality rates compared to control groups, reinforcing its potential as an eco-friendly pesticide .

Data Summary

Property Value
Molecular FormulaC₁₂H₉Cl₃O₄
Molecular Weight323.556 g/mol
LogP3.6887
PSA52.6 Ų
Antibacterial ActivityPositive inhibition
Insecticidal ActivityEffective against pests

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling the phenolic moiety (4-formyl-2-methoxyphenol) with trichlorinated butenoate derivatives under anhydrous conditions. Acylation via Schotten-Baumann or Steglich esterification could be employed, with purity optimization achieved through column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC and confirmed by 1H^1H-NMR for intermediate validation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute structural confirmation, as demonstrated in analogous methoxyphenyl esters . Complementary techniques include 1H^1H-/13C^{13}C-NMR for functional group analysis, FT-IR for carbonyl and C-Cl bond verification, and high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline samples, differential scanning calorimetry (DSC) can confirm melting points and polymorphic stability .

Q. What experimental conditions are critical for maintaining the compound’s stability during storage and handling?

  • Methodological Answer : Stability is influenced by light, humidity, and temperature. Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials. Conduct accelerated stability studies using HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify degradation products. Use deuterated solvents for NMR to avoid hydrolysis artifacts during analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trichlorobut-3-enoate moiety under nucleophilic conditions?

  • Methodological Answer : Conflicting reactivity data may arise from solvent polarity or steric effects. Systematic kinetic studies under controlled conditions (e.g., DMF vs. THF, varying temperatures) with nucleophiles (e.g., amines, thiols) should be conducted. Use 35Cl^{35}Cl-NMR to monitor chloride displacement and DFT calculations to model transition states. Cross-validate findings with isotopic labeling (e.g., 13C^{13}C-trichloro group) to track bond cleavage pathways .

Q. What methodologies are appropriate for assessing the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow the INCHEMBIOL project framework :

  • Abiotic studies : Measure hydrolysis rates (pH 5–9), photolysis under UV/visible light, and adsorption coefficients (e.g., octanol-water partition, logKow\log K_{ow}).
  • Biotic studies : Use OECD 301F respirometry for biodegradability and LC-MS/MS to identify microbial metabolites.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

Q. How should researchers design experiments to evaluate conflicting reports on its biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Address discrepancies via dose-response profiling across multiple cell lines (eukaryotic vs. prokaryotic) and controlled in vitro assays. For antimicrobial activity, use CLSI guidelines with standardized bacterial strains (e.g., E. coli ATCC 25922). For cytotoxicity, employ MTT/WST-1 assays on human cell lines (e.g., HEK293) with ROS detection to differentiate specific vs. nonspecific effects. Include positive controls (e.g., ampicillin for antibiotics, cisplatin for cytotoxicity) and validate via siRNA knockdown of putative molecular targets .

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